(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidine ring substituted with various functional groups. Its molecular formula is CHFNO, and it has a molecular weight of 459.46 g/mol. The compound features a trifluoromethyl group, which enhances its chemical reactivity and biological activity, making it of interest in medicinal chemistry and materials science .
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
(3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate exhibits notable biological activity due to its ability to interact with various molecular targets. The trifluoromethyl group enhances binding affinity and stability, potentially increasing its efficacy in modulating biological pathways. This compound may be explored for its therapeutic applications in areas such as cancer research and drug development due to its unique structural features .
The synthesis of (3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate typically involves multi-step organic reactions:
Industrial production may utilize advanced techniques such as continuous flow synthesis to optimize yield and purity .
This compound has potential applications in various fields:
Research into the interaction of (3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate with biological targets is essential for understanding its mechanism of action. This compound may interact with enzymes or receptors, influencing their activity and thereby modulating various biological processes. Such studies are vital for elucidating its potential therapeutic effects and optimizing its use in drug development .
Several compounds share structural similarities with (3S,4S)-tert-Butyl 3-ethoxy-4-(2-(3-(trifluoromethyl)-benzamido)acetamido)pyrrolidine-1-carboxylate. Here are some notable examples:
Compound Name | CAS Number | Key Features |
---|---|---|
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yloxy)propanoate | 212127-83-8 | Contains a dioxaborolane group |
3',1''-terphenyl]-4-carboxylic acid - tert-butyl | 895542-09-3 | Features a terphenyl structure |
(3S)-tert-butyl 3-(1-(thiazol-2-yl)carbamoyl)propanoate | 1421057-08-0 | Contains a thiazole moiety |